Cas no 2872-90-4 (.δ.4-androsten-3-one)

.δ.4-androsten-3-one structure
.δ.4-androsten-3-one structure
Product Name:.δ.4-androsten-3-one
CAS No:2872-90-4
MF:C19H28O
MW:272.425025939941
CID:1436070
PubChem ID:250294
Update Time:2025-04-20

.δ.4-androsten-3-one Chemical and Physical Properties

Names and Identifiers

    • .δ.4-androsten-3-one
    • 3-Oxo-adipinsaeure-6-aethylester-1-benzylester
    • 3-oxoandrost-4-ene
    • 1-benzyl 6-ethyl 3-oxohexanedioate
    • 4-androsten-3-one
    • androst-4-en-3-one
    • 3-ketoandrost-4-ene
    • 1-Benzyl-6-ethyl-3-oxohexan-1,6-dioat
    • CTK1E7104
    • 3-oxo-adipic acid-6-ethyl ester-1-benzyl ester
    • androsten-3-on
    • Hexanedioic acid, 3-oxo-, 6-ethyl 1-(phenylmethyl) ester
    • 3-Oxo-adipinsaeure-6-aethylester-1-benzylester; 3-oxoandrost-4-ene; 1-benzyl 6-ethyl 3-oxohexanedioate; 4-androsten-3-one; androst-4-en-3-one; 3-ketoandrost-4-ene; 1-Benzyl-6-ethyl-3-oxohexan-1,6-dioat; CTK1E7104; 3-oxo-adipic acid-6-ethyl ester-1-benzyl ester; Androst-4-en-3-one; androsten-3-on; Hexanedioic acid, 3-oxo-, 6-ethyl 1-(phenylmethyl) ester;
    • 17-Deoxytestosterone
    • SCHEMBL950792
    • 2872-90-4
    • NSC-69543
    • NSC69543
    • (8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
    • DTXSID501319188
    • 4-Androstene-3-one
    • .DELTA.4-Androsten-3-one
    • Inchi: 1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3/t15-,16-,17-,18-,19-/m0/s1
    • InChI Key: MSEZLHAVPJYYIQ-VMXHOPILSA-N
    • SMILES: O=C1C=C2CC[C@@H]3[C@H](CC[C@]4(C)CCC[C@@H]34)[C@@]2(C)CC1

Computed Properties

  • Exact Mass: 272.21414
  • Monoisotopic Mass: 272.214015512g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 0
  • Complexity: 476
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
  • LogP: 4.90840
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